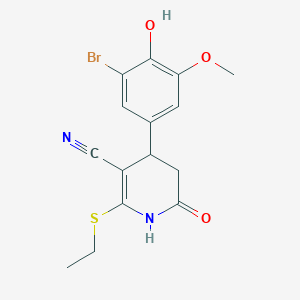![molecular formula C20H27N3O B3899190 2-(2-isopropyl-1H-imidazol-1-yl)-N-[1-(3-methylbenzyl)cyclopropyl]propanamide](/img/structure/B3899190.png)
2-(2-isopropyl-1H-imidazol-1-yl)-N-[1-(3-methylbenzyl)cyclopropyl]propanamide
Overview
Description
2-(2-isopropyl-1H-imidazol-1-yl)-N-[1-(3-methylbenzyl)cyclopropyl]propanamide, also known as CPI-455, is a small molecule inhibitor that has been used in scientific research to study the role of bromodomain and extraterminal (BET) proteins in various biological processes. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. CPI-455 has been shown to selectively inhibit the activity of BET proteins and has potential therapeutic applications in cancer, inflammation, and other diseases.
Mechanism of Action
2-(2-isopropyl-1H-imidazol-1-yl)-N-[1-(3-methylbenzyl)cyclopropyl]propanamide works by selectively inhibiting the activity of BET proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. By inhibiting BET proteins, this compound can alter gene expression patterns and potentially block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, this compound has been shown to inhibit the expression of oncogenes and induce apoptosis (programmed cell death). In addition, this compound has been shown to have anti-inflammatory effects and may have potential therapeutic applications in other diseases such as rheumatoid arthritis and lupus.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-isopropyl-1H-imidazol-1-yl)-N-[1-(3-methylbenzyl)cyclopropyl]propanamide in scientific research is its selectivity for BET proteins. This allows researchers to study the specific role of BET proteins in various biological processes without affecting other cellular pathways. However, one of the limitations of using this compound is its complex synthesis method and the need for specialized equipment and expertise in organic chemistry.
Future Directions
There are several future directions for research involving 2-(2-isopropyl-1H-imidazol-1-yl)-N-[1-(3-methylbenzyl)cyclopropyl]propanamide. One area of research is in combination therapy with other cancer treatments such as chemotherapy and radiation therapy. This compound has been shown to enhance the effectiveness of these treatments in preclinical studies. Another area of research is in the development of more potent and selective BET inhibitors that can be used in clinical trials. Finally, research is needed to better understand the role of BET proteins in other diseases and to identify potential therapeutic applications for this compound in these conditions.
Scientific Research Applications
2-(2-isopropyl-1H-imidazol-1-yl)-N-[1-(3-methylbenzyl)cyclopropyl]propanamide has been used in a variety of scientific research applications to study the role of BET proteins in different biological processes. One of the key areas of research has been in cancer, where BET proteins have been shown to play a critical role in the regulation of oncogene expression. This compound has been used to selectively inhibit the activity of BET proteins and has shown promising results in preclinical studies as a potential cancer therapy.
properties
IUPAC Name |
N-[1-[(3-methylphenyl)methyl]cyclopropyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-14(2)18-21-10-11-23(18)16(4)19(24)22-20(8-9-20)13-17-7-5-6-15(3)12-17/h5-7,10-12,14,16H,8-9,13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILREQZQMIQCPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CC2)NC(=O)C(C)N3C=CN=C3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3899111.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B3899112.png)
![methyl 3-{[(4-bromophenyl)amino]sulfonyl}benzoate](/img/structure/B3899124.png)
![6-(3,4-dimethyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B3899134.png)
![2-chloro-5-(5-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3899141.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B3899155.png)
![N-(4-acetylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3899159.png)
![N-(4-chlorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3899161.png)
![2-[2-(4-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B3899168.png)

![2-methyl-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3899188.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B3899197.png)
![2-cyano-3-[5-(4-morpholinyl)-2-furyl]-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B3899205.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-(1H-tetrazol-1-ylmethyl)benzamide](/img/structure/B3899218.png)